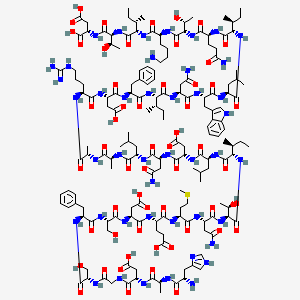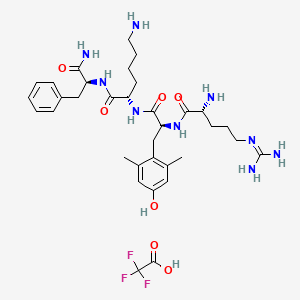
52580-29-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service number 52580-29-7 is known as Angiotensin II (1-4), human. It is a peptide fragment derived from the larger peptide hormone angiotensin II, which plays a crucial role in regulating blood pressure and fluid balance in the body. Angiotensin II (1-4) is specifically a tetrapeptide consisting of the first four amino acids of the angiotensin II sequence.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Angiotensin II (1-4) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection Steps: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from Resin: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of Angiotensin II (1-4) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Types of Reactions:
Oxidation: Angiotensin II (1-4) can undergo oxidation reactions, particularly at the methionine residue if present.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling agents like N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed:
Oxidized Peptides: Modified peptides with oxidized methionine or other residues.
Reduced Peptides: Peptides with reduced disulfide bonds.
Substituted Peptides: Analog peptides with substituted amino acid residues.
Wissenschaftliche Forschungsanwendungen
Angiotensin II (1-4) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Explored for potential therapeutic applications in treating hypertension and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
Angiotensin II (1-4) exerts its effects by interacting with specific receptors in the body, primarily the angiotensin II type 1 receptor (AT1R). This interaction triggers a cascade of intracellular signaling pathways that lead to vasoconstriction, increased blood pressure, and fluid retention. The peptide also influences the release of aldosterone, a hormone that regulates sodium and water balance.
Vergleich Mit ähnlichen Verbindungen
Angiotensin II (1-8): The full-length peptide hormone with more potent vasoconstrictive effects.
Angiotensin II (3-8): A shorter fragment with distinct biological activities.
Angiotensin II (5-8): Another fragment with specific roles in the renin-angiotensin system.
Uniqueness: Angiotensin II (1-4) is unique in its specific sequence and the particular biological effects it mediates. While it shares some functions with other angiotensin fragments, its shorter length and specific receptor interactions distinguish it from the full-length hormone and other fragments.
Eigenschaften
CAS-Nummer |
52580-29-7 |
|---|---|
Molekularformel |
C₂₄H₃₇N₇O₈ |
Molekulargewicht |
551.59 |
Sequenz |
One Letter Code: DRVY |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










